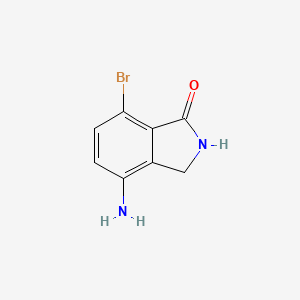

4-Amino-7-bromoisoindolin-1-one

説明

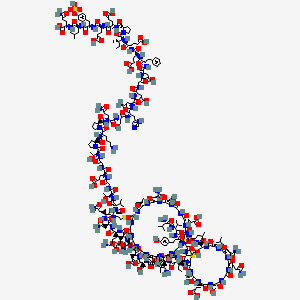

4-Amino-7-bromoisoindolin-1-one is a chemical compound with the CAS Number: 866767-08-0 . It has a molecular weight of 227.06 and is a solid at room temperature . This compound has garnered interest from various research fields due to its unique properties and potential applications.

Synthesis Analysis

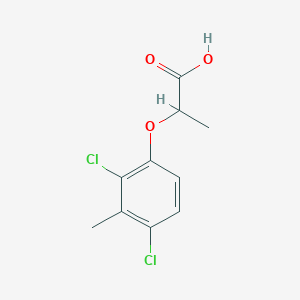

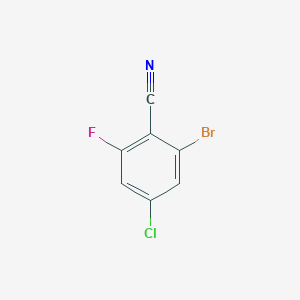

4-Bromoisoindolin-1-one can be prepared through a two-step synthetic process . In the first step, methyl 3-bromo-2-(bromomethyl)benzoate is synthesized . This is achieved by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-7-bromo-1-isoindolinone . The InChI code for this compound is 1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2, (H,11,12) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.06 . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .科学的研究の応用

Chloroquine and Derivatives: Repurposing Efforts

Chloroquine, a compound with a structure related to isoindoline derivatives, has been studied extensively for its antimalarial effects and potential repurposing in treating various diseases, including cancer. Research highlights efforts to develop novel compounds based on chloroquine's scaffold, aiming to overcome resistance in malaria treatment and explore anticancer applications. These efforts emphasize the importance of structural analogs like "4-Amino-7-bromoisoindolin-1-one" in drug development and repurposing strategies (Njaria, Okombo, Njuguna, & Chibale, 2015).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, another scaffold closely related to "this compound", demonstrates significant therapeutic potential across various fields, including cancer and central nervous system (CNS) disorders. The development and synthesis of THIQ derivatives for therapeutic purposes underscore the potential of similar structures in drug discovery for addressing a wide range of diseases (Singh & Shah, 2017).

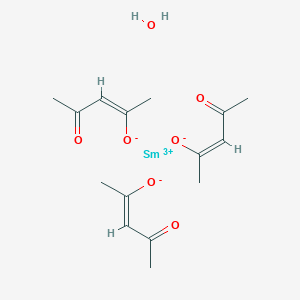

Oxazoline-Containing Ligands in Asymmetric Catalysis

Compounds containing oxazoline rings, akin to the structural motifs in "this compound", play a crucial role in asymmetric catalysis, impacting synthetic chemistry and drug development. Their use in catalytic processes highlights the importance of nitrogen-containing heterocycles in facilitating reactions that are foundational to the synthesis of therapeutically active molecules (Hargaden & Guiry, 2009).

Analytical and Environmental Applications

Beyond therapeutic contexts, related research focuses on analytical methods for determining antioxidant activity and environmental studies on contaminant removal, indicating the broader applicability of isoindoline derivatives in science. These studies highlight the versatility of nitrogen-containing compounds in analytical chemistry and environmental remediation, pointing towards potential research avenues for "this compound" (Munteanu & Apetrei, 2021).

Safety and Hazards

将来の方向性

4-Amino-7-bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS) . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

作用機序

Target of Action

The primary target of 4-Amino-7-bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .

Mode of Action

This compound interacts with MetRS by aligning with the requirements for effective inhibition of this enzyme . The compound’s structure, characterized by a bicyclic heteroaromatic core, is crucial for this interaction .

Biochemical Pathways

The inhibition of MetRS by this compound affects protein synthesis, a fundamental biochemical pathway . This disruption can have downstream effects on various cellular processes, potentially influencing disease pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis due to the inhibition of MetRS . This can potentially influence the progression of diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

特性

IUPAC Name |

4-amino-7-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJQCUGKOXYOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252821 | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866767-08-0 | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866767-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)